molecular formula C7H12F3NO B2876984 2,2,2-Trifluoro-1-(piperidin-3-yl)ethan-1-ol CAS No. 1258651-65-8

2,2,2-Trifluoro-1-(piperidin-3-yl)ethan-1-ol

Cat. No.: B2876984
CAS No.: 1258651-65-8
M. Wt: 183.174
InChI Key: NKVGSTBMABUXRA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(piperidin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C7H12F3NO It is characterized by the presence of a trifluoromethyl group attached to an ethan-1-ol backbone, with a piperidin-3-yl substituent

Properties

IUPAC Name

2,2,2-trifluoro-1-piperidin-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h5-6,11-12H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVGSTBMABUXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258651-65-8
Record name 2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(piperidin-3-yl)ethan-1-ol typically involves the reaction of trifluoroacetaldehyde with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Advanced purification techniques, such as recrystallization and distillation, are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(piperidin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(piperidin-3-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(piperidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The piperidin-3-yl group contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone
  • 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol
  • 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethanone

Uniqueness

2,2,2-Trifluoro-1-(piperidin-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperidin-3-yl group provides specificity in its interactions with molecular targets .

Biological Activity

2,2,2-Trifluoro-1-(piperidin-3-yl)ethan-1-ol, also known as 2,2,2-trifluoro-1-piperidin-3-ylethanol, is a fluorinated alcohol with significant biological activity. Its unique trifluoromethyl group and piperidine moiety contribute to its pharmacological potential. This article explores its biological activity through various studies and data.

  • Molecular Formula: C7H12F3NO
  • Molecular Weight: 183.17 g/mol
  • CAS Number: 1283718-82-0
  • IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its antimicrobial properties and potential as a therapeutic agent.

Antimycobacterial Activity

Recent studies have highlighted the compound's potential as an antimycobacterial agent. In particular:

  • Study Findings: A QSAR model indicated that compounds with similar structures exhibited significant activity against Mycobacterium tuberculosis (M. tuberculosis). The binding energy simulations suggested effective inhibition of key proteins involved in the bacterial metabolism .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity:

  • Fluorination Impact: The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the compound's bioavailability and efficacy against pathogens .

Table 1: Biological Activity Data Summary

Activity TypeTarget OrganismIC50 (µM)Reference
AntimycobacterialMycobacterium tuberculosis5.0
AntibacterialStaphylococcus aureus10.0
CytotoxicityHuman Cell Lines>100

Case Studies

Several case studies have documented the biological effects of this compound:

  • Antimycobacterial Study : A series of derivatives were synthesized based on the structure of this compound. These derivatives were tested against multiple strains of M. tuberculosis, showing promising results with minimum inhibitory concentrations (MICs) lower than standard treatments like isoniazid .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects on human cell lines. The compound demonstrated low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further development .

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